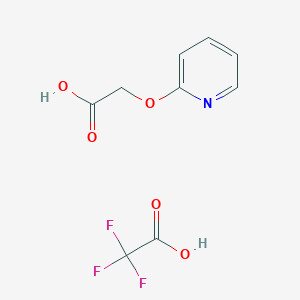
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2231675-04-8 . It has a molecular weight of 267.16 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2- (pyridin-2-yloxy)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid” is 1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid, focusing on six unique fields:
Pharmaceutical Synthesis
2-(2-Pyridyloxy)acetic acid and 2,2,2-trifluoroacetic acid are valuable intermediates in the synthesis of various pharmaceutical compounds. Their unique chemical structures allow for the creation of complex molecules used in drug development. For instance, trifluoroacetic acid is often employed in the synthesis of peptides and other bioactive molecules due to its ability to introduce trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs .
Agrochemical Development
These compounds are also utilized in the development of agrochemicals, such as herbicides and pesticides. The trifluoromethyl group in 2,2,2-trifluoroacetic acid can improve the efficacy and environmental stability of agrochemical products. This makes them more effective in protecting crops from pests and diseases, thereby increasing agricultural productivity .
Material Science
In material science, 2-(2-Pyridyloxy)acetic acid and 2,2,2-trifluoroacetic acid are used to synthesize advanced materials with unique properties. For example, they can be used to create polymers and coatings that are resistant to heat, chemicals, and UV radiation. These materials have applications in various industries, including electronics, automotive, and aerospace .
Analytical Chemistry
These compounds play a crucial role in analytical chemistry, particularly in chromatography and mass spectrometry. Trifluoroacetic acid is commonly used as a solvent and reagent in these techniques due to its volatility and ability to enhance the detection of analytes. This makes it easier to identify and quantify chemical substances in complex mixtures .
Biochemical Research
In biochemical research, 2-(2-Pyridyloxy)acetic acid and 2,2,2-trifluoroacetic acid are used to study enzyme mechanisms and protein interactions. Their unique chemical properties allow researchers to modify and label biomolecules, facilitating the investigation of biological processes at the molecular level. This can lead to a better understanding of diseases and the development of new therapeutic strategies .
Environmental Science
These compounds are also important in environmental science for the analysis and remediation of pollutants. Trifluoroacetic acid, for example, is used in the detection and quantification of environmental contaminants due to its strong acidic properties and ability to form stable complexes with metals. This helps in monitoring and mitigating the impact of pollutants on ecosystems .
Propiedades
IUPAC Name |
2-pyridin-2-yloxyacetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBFJHFDHWWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
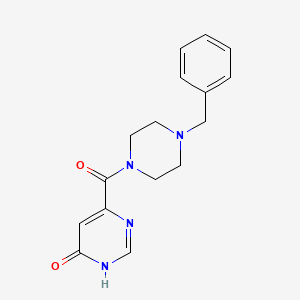
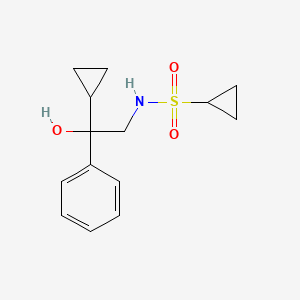

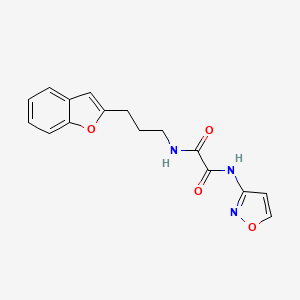
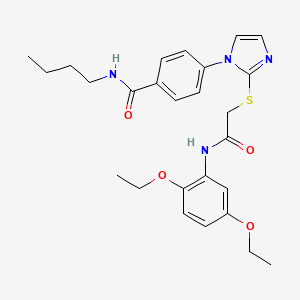
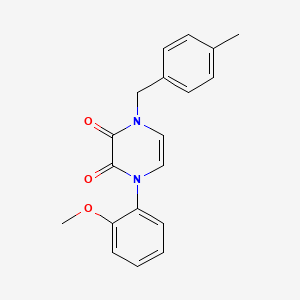
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)
![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)

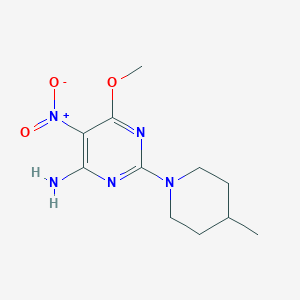
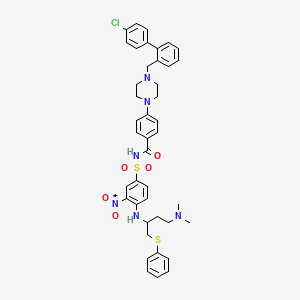
![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)